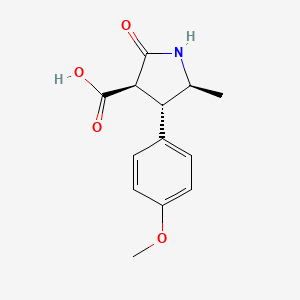
Rel-(3R,4S,5S)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(3R,4S,5S)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural properties. This compound features a pyrrolidine ring, a methoxyphenyl group, and a carboxylic acid functional group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S,5S)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the methoxyphenyl and carboxylic acid groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Rel-(3R,4S,5S)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Rel-(3R,4S,5S)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Rel-(3R,4S,5S)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
相似化合物的比较
Rel-(3R,4S,5S)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures.
Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups.
Carboxylic Acids: Compounds with carboxylic acid functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
List of Similar Compounds
- N-aryl-pyrrolidin-2-ones
- Trifluoroethoxylated dihydropyrrolidones
- Diterpenoids
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC 名称 |
(3R,4S,5S)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-7-10(11(13(16)17)12(15)14-7)8-3-5-9(18-2)6-4-8/h3-7,10-11H,1-2H3,(H,14,15)(H,16,17)/t7-,10+,11+/m0/s1 |
InChI 键 |
UAHZAYPKGPPALD-WHGOUJPWSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=CC=C(C=C2)OC |
规范 SMILES |
CC1C(C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline](/img/structure/B12934234.png)
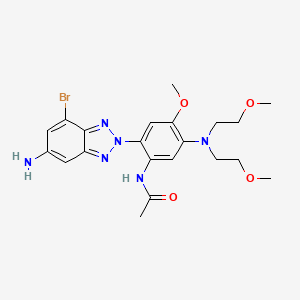
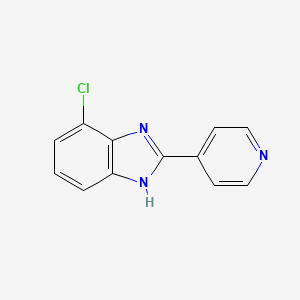
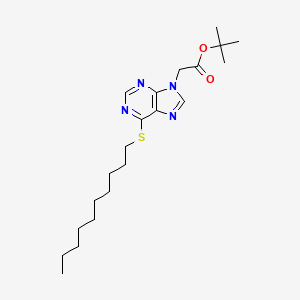
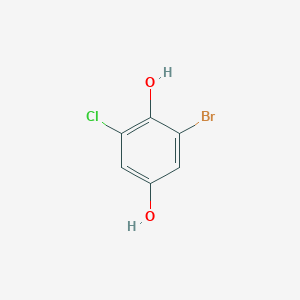

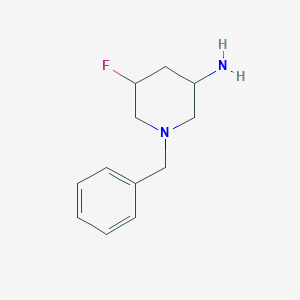
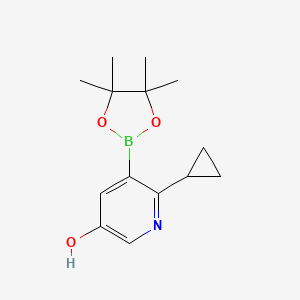
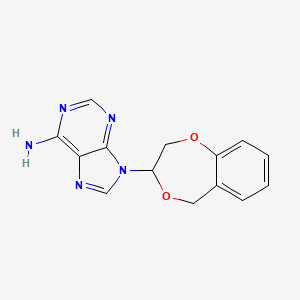
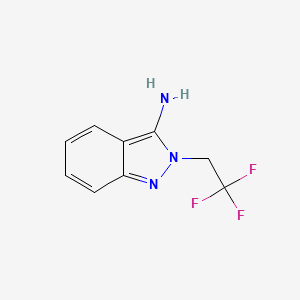
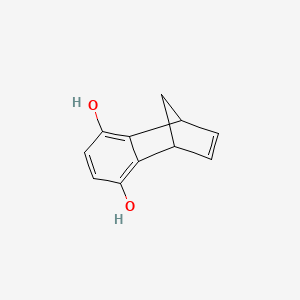

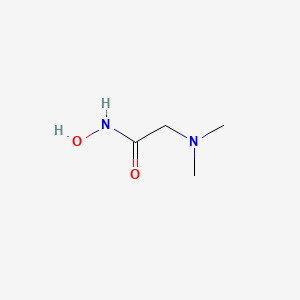
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
